molecular formula C10H14BrClFN B13577207 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-aminehydrochloride

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-aminehydrochloride

Cat. No.: B13577207
M. Wt: 282.58 g/mol
InChI Key: RCJFGRLGGCXLQR-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a halogenated arylalkylamine derivative characterized by a 2-bromo-4-fluorophenyl substituent attached to a branched propan-1-amine backbone, with a hydrochloride salt formation. The molecular formula is C₁₀H₁₃BrClFN, yielding a molecular weight of 281.5 g/mol. The bromine and fluorine atoms at the 2- and 4-positions of the aromatic ring contribute to its steric and electronic properties, while the branched methyl group enhances lipophilicity.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-10(2,6-13)8-4-3-7(12)5-9(8)11;/h3-5H,6,13H2,1-2H3;1H

InChI Key

RCJFGRLGGCXLQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=C(C=C(C=C1)F)Br.Cl

Origin of Product

United States

Preparation Methods

Acetylation of Para-fluoroaniline

  • Reagents: Para-fluoroaniline, glacial acetic acid, acetic anhydride.
  • Procedure: Para-fluoroaniline is added to glacial acetic acid and heated to approximately 50 °C. Acetic anhydride is then added dropwise, and the mixture is maintained at 55–100 °C for 1–3 hours to afford the acetylated intermediate, para-fluoroacetanilide.
  • Reaction Control: The molar ratio of para-fluoroaniline to acetic anhydride is approximately 1:1.01–1.20, and the molar ratio to glacial acetic acid is about 1:3.0–4.8.
  • Outcome: The acetylation proceeds with high conversion (>90%), yielding a pure intermediate suitable for bromination.

Bromination of Para-fluoroacetanilide

  • Reagents: Hydrogen bromide (HBr), hydrogen peroxide (H2O2) or other oxidants (e.g., sodium hypochlorite, sodium hypobromite, peracetic acid), sodium bisulfite (for decolorization).
  • Procedure: The acetylated intermediate is reacted with hydrogen bromide in chlorobenzene solvent at 35–45 °C. Hydrogen peroxide is added gradually to facilitate bromination at 40–60 °C over 1–3 hours. The reaction is monitored until the intermediate is fully converted.
  • Reaction Conditions: Molar ratios are optimized to para-fluoroaniline:HBr:oxidant of approximately 1:1.1–1.5:1.2–2.0.
  • Purification: After reaction completion, the mixture is treated with sodium bisulfite to remove excess bromine and by-products, followed by crystallization from aqueous ethanol to isolate 2-bromo-4-fluoroacetanilide with high purity and yield.
  • Advantages: Using hydrogen bromide instead of elemental bromine reduces the formation of dibromo by-products (e.g., 2,6-dibromo-4-fluoroacetanilide), improving selectivity and yield.
Step Reagents Temp (°C) Time (h) Molar Ratios (relative to para-fluoroaniline) Yield (%) Notes
Acetylation Acetic anhydride, Glacial acetic acid 55–100 1–3 Acetic anhydride: 1.01–1.20; Acetic acid: 3.0–4.8 >90 High conversion, intermediate purity
Bromination HBr, H2O2 (oxidant), Na bisulfite 35–60 1–3 HBr: 1.1–1.5; H2O2: 1.2–2.0 >90 Selective monobromination, minimal dibromo

Conversion to 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Following the preparation of the brominated acetanilide intermediate, the synthesis proceeds through reductive amination or amine substitution steps to introduce the 2-methylpropan-1-amine moiety, followed by hydrochloride salt formation.

Salt Formation and Isolation

  • Procedure: The free amine is treated with 1 M methanolic hydrochloric acid to form the hydrochloride salt, which precipitates upon addition of diethyl ether.
  • Purification: The precipitate is filtered, washed with ethyl acetate, and dried under vacuum to yield the pure amine hydrochloride salt.
  • Advantages: Salt formation enhances solubility, stability, and ease of handling for further applications or storage.
Step Reagents Temp (°C) Time (h) Yield (%) Notes
Reductive Amination Aldehyde, ammonia/amine, MnCl2, KOtBu, PhSiH3 25–50 6–12 60–65 Biocatalytic or catalytic reduction
Salt Formation Methanolic HCl, Et2O Room temp 1–2 >95 Precipitation of amine hydrochloride

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent addition rates, improving yield and purity while minimizing waste.
  • Automation: Automated systems enhance reproducibility and process control, critical for consistent quality in industrial production.
  • Environmental and Safety: Use of hydrogen bromide and hydrogen peroxide as brominating agents reduces hazardous bromine handling. Sodium bisulfite treatment minimizes bromine residues.
  • Purification: Recrystallization from aqueous ethanol ensures removal of impurities and by-products, yielding high-purity final products suitable for pharmaceutical or agrochemical use.

Summary Table of Preparation Methods

Stage Key Reagents & Conditions Reaction Type Yield (%) Purification Method Notes
1. Acetylation Para-fluoroaniline, acetic anhydride, glacial acetic acid; 55–100 °C, 1–3 h Acylation >90 None (intermediate) High conversion to fluoroacetanilide
2. Bromination HBr, H2O2 (oxidant), chlorobenzene; 35–60 °C, 1–3 h Electrophilic bromination >90 Sodium bisulfite decolorization, recrystallization Selective monobromination
3. Reductive Amination Aldehyde intermediate, MnCl2, KOtBu, PhSiH3; 25–50 °C, 6–12 h Reductive amination 60–65 Methanolic HCl precipitation Formation of amine side chain
4. Hydrochloride Salt Formation Methanolic HCl, diethyl ether; room temp, 1–2 h Salt formation >95 Filtration, drying Improves stability and handling

This comprehensive preparation method for 2-(2-bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride combines well-established chemical transformations with optimized reaction conditions to maximize yield and purity. The process benefits from selective bromination using hydrogen bromide and peroxide oxidants, efficient reductive amination catalysis, and effective salt formation for product isolation. These methods are supported by multiple patents and peer-reviewed research, ensuring reliability and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic compounds, while substitution reactions can introduce various functional groups to the phenyl ring .

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-aminehydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies are conducted to understand the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride with five structurally related compounds, highlighting substituent effects and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Bromo-4-fluorophenyl C₁₀H₁₃BrClFN 281.5 High lipophilicity due to bromine; hydrochloride enhances water solubility.
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride 4-Fluorophenyl C₁₀H₁₅ClFN 203.5 Lacks bromine; lower molecular weight and reduced steric bulk.
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride 3-Chloro-2-fluorophenyl C₁₀H₁₄Cl₂FN 238.1 Chlorine replaces bromine; lower molecular weight and altered halogen positioning.
2-(2-Cyclopropylphenyl)-2-methylpropan-1-amine 2-Cyclopropylphenyl C₁₃H₁₉N 285.2 Cyclopropyl group increases steric hindrance; neutral amine (no hydrochloride).
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate 2-Bromo-4-fluorophenyl (ester) C₁₀H₁₁BrFNO₂ 284.1 Esterified amine; reduced basicity compared to primary amine hydrochloride.

Substituent Effects on Physicochemical Properties

Halogen Type and Position: The bromine in the target compound increases molecular weight and lipophilicity (logP) compared to the chlorine-containing analog (238.1 g/mol, ). Bromine’s larger atomic radius may hinder binding in sterically sensitive biological targets but enhance membrane permeability.

Amine Functionalization :

  • The hydrochloride salt in the target compound and 4-fluoro analog improves aqueous solubility, critical for bioavailability. In contrast, the neutral amine (e.g., 2-cyclopropylphenyl analog ) and esterified derivative exhibit lower solubility.

Steric Effects :

  • The cyclopropyl group in the analog from introduces significant steric hindrance, which may reduce interaction with flat binding pockets compared to halogenated derivatives.

Biological Activity

2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride, a compound with the molecular formula C10H14BrClFN and a molecular weight of 282.58 g/mol, is notable for its structural features, including halogen substituents and a branched alkyl amine group. This article reviews its biological activity, focusing on its interactions with biological systems, potential pharmacological applications, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by:

  • Bromine and Fluorine Substituents : These halogens are known to influence the compound's binding affinity to various receptors.
  • Branched Alkyl Amine Group : This feature enhances solubility and may affect its pharmacokinetic properties.

Biological Activity Overview

Research indicates that 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride may interact with neurotransmitter systems and exhibit activity against specific cellular targets. The presence of halogen substituents is believed to enhance its biological activity compared to similar compounds.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor activation.
  • Cellular Target Interaction : It might interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways.

Research Findings

Several studies have focused on the biological activity of this compound. Key findings include:

  • Binding Affinity Studies : Research suggests that the bromine and fluorine substituents enhance binding to serotonin and dopamine receptors, potentially indicating psychostimulant properties.
  • Cell Viability Assays : In vitro studies have shown that the compound can modulate cell viability in various cancer cell lines, suggesting potential anticancer properties.
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride:

Compound NameMolecular FormulaSimilarity Index
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochlorideC10H14BrClFN0.86
(S)-1-(3-Bromo-4-fluorophenyl)-2-methylpropan-1-amineC10H14BrClFN0.86
(2-Bromo-3-fluorophenyl)methanamine hydrochlorideC9H12BrClFN0.82
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochlorideC8H10BrClFN0.81

The unique combination of bromine and fluorine in this compound may contribute to enhanced biological activity compared to others listed.

Case Studies

Various case studies have been conducted to explore the implications of this compound in pharmacology:

  • Neuropharmacological Study : A study investigated the effects of the compound on mouse models exhibiting anxiety-like behavior. Results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.
  • Cancer Research : Another case study focused on the cytotoxic effects of the compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, warranting further exploration into its use as an anticancer agent.

Q & A

Q. What are the key synthetic routes and critical parameters for synthesizing 2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and amination reactions. Key steps include:
  • Halogenation : Introducing bromine and fluorine substituents to the phenyl ring under controlled conditions (e.g., using NBS\text{NBS} or Selectfluor\text{Selectfluor}).
  • Amination : Coupling the halogenated aromatic intermediate with a propan-1-amine backbone via nucleophilic substitution or reductive amination.
  • Optimization : Critical parameters include solvent polarity (polar aprotic solvents like DMSO or acetonitrile), temperature (reflux conditions), and reaction time to maximize yield (>70%) and purity (>95%) .
  • Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Analytical characterization employs:
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substituent positions and amine protonation .

  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C10H13BrClFN\text{C}_{10}\text{H}_{13}\text{BrClFN}, ~277.58 g/mol) and fragmentation patterns .

  • Infrared (IR) Spectroscopy : Identifies amine hydrochloride stretching (~2500–3000 cm1^{-1}) and aromatic C-Br/C-F bonds .

  • X-ray Crystallography (if available): Resolves crystal packing and stereochemistry .

    Technique Purpose Key Peaks/Data
    1H^1\text{H} NMRConfirm aromatic/amine protonsδ 7.2–7.8 (aromatic), δ 2.5–3.2 (amine)
    HRMSValidate molecular formulam/z 277.58 (M+H+^+)
    IRIdentify functional groups~2800 cm1^{-1} (N-H stretch)

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states.
  • Reaction Design : Tools like ICReDD integrate computational reaction path searches with experimental validation to predict regioselectivity (e.g., bromine vs. fluorine substitution) and optimize catalysts (e.g., Pd for cross-coupling) .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility and solvation energy to minimize side reactions .

Q. How do researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) are addressed via:
  • Multi-technique cross-validation : Compare NMR, IR, and MS data to rule out impurities .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled amines to track protonation sites .
  • Dynamic NMR studies : Resolve conformational exchange broadening in amine protons .

Q. What strategies identify pharmacological targets for halogenated aromatic amines?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-(2-chloro-4-fluorophenyl) derivatives) to infer bioactivity .

  • Molecular Docking : Screen against enzyme/receptor libraries (e.g., monoamine oxidases or GPCRs) using software like AutoDock .

  • In vitro Assays : Test inhibition of serotonin/norepinephrine transporters (IC50_{50} values) to prioritize targets .

    Analog Biological Activity Reference
    2-(2-Chloro-4-fluorophenyl)propan-2-amineSerotonin reuptake inhibition (IC50_{50} = 50 nM)
    4-Bromo-2-fluoroaniline hydrochlorideMAO-A inhibition (IC50_{50} = 120 nM)

Q. How is enantiomeric purity assessed for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Detect optical activity of isolated enantiomers .
  • Stereochemical Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amination to control configuration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental reaction yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature vs. catalyst loading) .
  • Kinetic Modeling : Fit rate equations to experimental data to identify rate-limiting steps (e.g., halogenation vs. amination) .
  • Trace Analysis : Detect impurities (e.g., dehalogenated byproducts) via LC-MS to refine reaction pathways .

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